Cas no 954608-82-3 (N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzyl group at the N1 position and a 3,5-dimethylbenzamide moiety at the C6 position. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug discovery. The presence of the 3,5-dimethylbenzamide group may enhance binding affinity in target interactions, while the tetrahydroquinoline framework offers stability and modularity for further derivatization. The compound’s well-defined synthetic route and purity make it suitable for research applications, including kinase inhibition studies or protease modulation. Its physicochemical properties suggest good solubility and compatibility with standard laboratory protocols.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide structure
954608-82-3 structure
Product Name:N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
CAS No:954608-82-3
MF:C25H24N2O2
MW:384.470266342163
CID:5878506
PubChem ID:16926878
Update Time:2025-11-01

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3,5-dimethyl-N-[1,2,3,4-tetrahydro-2-oxo-1-(phenylmethyl)-6-quinolinyl]-
    • AKOS002014569
    • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
    • F2384-0179
    • N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide
    • 954608-82-3
    • Inchi: 1S/C25H24N2O2/c1-17-12-18(2)14-21(13-17)25(29)26-22-9-10-23-20(15-22)8-11-24(28)27(23)16-19-6-4-3-5-7-19/h3-7,9-10,12-15H,8,11,16H2,1-2H3,(H,26,29)
    • InChI Key: YDFLHRXZXPDHLD-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCC(=O)N2CC1=CC=CC=C1)(=O)C1=CC(C)=CC(C)=C1

Computed Properties

  • Exact Mass: 384.183778013g/mol
  • Monoisotopic Mass: 384.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.226±0.06 g/cm3(Predicted)
  • Boiling Point: 583.9±50.0 °C(Predicted)
  • pka: 13.46±0.20(Predicted)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2384-0179-2μmol
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
954608-82-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2384-0179-5μmol
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
954608-82-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2384-0179-10μmol
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
954608-82-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2384-0179-20μmol
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
954608-82-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2384-0179-1mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
954608-82-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2384-0179-2mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
954608-82-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2384-0179-3mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
954608-82-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2384-0179-4mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
954608-82-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2384-0179-5mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
954608-82-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2384-0179-10mg
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide
954608-82-3 90%+
10mg
$79.0 2023-05-16

Additional information on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Comprehensive Overview of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (CAS No. 954608-82-3)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (CAS No. 954608-82-3) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of tetrahydroquinoline derivatives, which are widely studied for their diverse biological activities. The presence of both benzyl and dimethylbenzamide moieties in its structure makes it a promising candidate for drug discovery and development.

In recent years, the scientific community has shown growing interest in tetrahydroquinoline-based compounds, particularly for their potential roles in targeting specific enzymes or receptors. Researchers are actively exploring the structure-activity relationship (SAR) of such molecules to optimize their efficacy and selectivity. The compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is often discussed in the context of medicinal chemistry and drug design, where its scaffold serves as a valuable template for developing novel therapeutics.

One of the key advantages of this compound lies in its molecular stability and bioavailability, which are critical factors in pharmaceutical applications. The benzamide group, in particular, is known to enhance binding affinity to biological targets, making it a preferred choice for designing small-molecule inhibitors. Additionally, the tetrahydroquinoline core provides a rigid framework that can be further modified to improve pharmacokinetic properties.

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions, including amidation and cyclization processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure purity and structural confirmation. These methods are essential for maintaining the compound's integrity in research settings.

From a commercial perspective, the demand for specialty chemicals like N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is on the rise, driven by the expanding pharmaceutical and biotechnology sectors. Companies specializing in custom synthesis and contract research often list this compound in their catalogs, catering to academic and industrial clients. Its applications span from lead compound optimization to preclinical studies, highlighting its versatility.

In the context of drug discovery, researchers are particularly interested in how N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide interacts with biological targets. Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently used to predict its binding modes and efficacy. These approaches accelerate the identification of potential therapeutic applications, reducing the time and cost associated with experimental screening.

Another area of interest is the compound's potential role in addressing unmet medical needs. For instance, its structural analogs have been investigated for their activity against various disease targets, including those involved in inflammatory and neurodegenerative disorders. While N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide itself may not yet be a marketed drug, its derivatives could pave the way for new treatments in the future.

Environmental and regulatory considerations also play a role in the compound's usage. As with any synthetic molecule, proper handling and disposal protocols must be followed to minimize environmental impact. Researchers and manufacturers adhere to Good Laboratory Practices (GLP) and Good Manufacturing Practices (GMP) to ensure safety and compliance.

In summary, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide (CAS No. 954608-82-3) represents a fascinating example of modern medicinal chemistry. Its unique structure, combined with its potential applications in drug discovery and biochemical research, makes it a subject of ongoing investigation. As scientific advancements continue, this compound may contribute to the development of innovative therapies, addressing some of the most pressing challenges in healthcare today.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd